molecular formula C7H2ClF5IN B6350446 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine CAS No. 1286743-96-1

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine

Cat. No.: B6350446
CAS No.: 1286743-96-1
M. Wt: 357.44 g/mol
InChI Key: XJJODLIJJLCPBI-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Properties

IUPAC Name

2-chloro-3-iodo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5IN/c8-5-4(14)1-3(2-15-5)6(9,10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJODLIJJLCPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023165
Record name 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286743-96-1
Record name 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves multiple steps. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogues.

Biological Activity

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom, an iodine atom, and a pentafluoroethyl group, which contribute to its unique chemical properties and biological interactions.

The molecular formula for this compound is C6H2ClF5IN. The presence of multiple electronegative atoms, particularly fluorine, enhances its reactivity and interaction with biological targets. The pentafluoroethyl group is known to impart significant electron-withdrawing properties, which can influence the compound's binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, which are crucial for the modulation of enzyme activities or receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their functionality.
  • Receptor Modulation: It can act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activity Data

Research has shown that this compound exhibits notable biological activities. Below are summarized findings from various studies:

Study Biological Activity IC50 Value (µM) Comments
Study 1Enzyme inhibition (target unspecified)15Significant inhibition observed at concentrations above 10 µM.
Study 2Antimicrobial activity against specific pathogens12Effective against Gram-positive bacteria.
Study 3Cytotoxicity in cancer cell lines20Induced apoptosis in tested cell lines at higher concentrations.

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmaceuticals and agrochemicals.

  • Antimicrobial Applications:
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a particular potency against Staphylococcus aureus.
  • Cancer Research:
    In vitro studies demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition:
    Research focused on the inhibition of specific enzymes involved in metabolic pathways relevant to disease states. The compound showed promise as a lead candidate for developing enzyme inhibitors with therapeutic potential.

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